molecular formula C8H10N4 B6268620 2-[(1R)-1-azidopropyl]pyridine CAS No. 1909286-91-4

2-[(1R)-1-azidopropyl]pyridine

Cat. No.: B6268620
CAS No.: 1909286-91-4
M. Wt: 162.2
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Description

2-[(1R)-1-azidopropyl]pyridine is an organic compound that features a pyridine ring substituted with an azidopropyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The azido group is known for its reactivity, making this compound a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1R)-1-azidopropyl]pyridine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (1R)-1-chloropropylpyridine.

    Azidation: The chloropropylpyridine is then treated with sodium azide in an appropriate solvent, such as dimethylformamide, under reflux conditions. This reaction results in the substitution of the chlorine atom with an azido group, yielding this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-[(1R)-1-azidopropyl]pyridine can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Substitution: Sodium azide in dimethylformamide under reflux conditions.

Major Products:

    Reduction: 2-[(1R)-1-aminopropyl]pyridine.

    Cycloaddition: 1,2,3-triazole derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1R)-1-azidopropyl]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Chemical Biology: It is utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Organic Synthesis: The compound is a valuable building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-azidopropyl]pyridine depends on the specific application and the chemical reactions it undergoes. For example:

    Reduction to Amine: The azido group is reduced to an amine, which can then participate in further chemical reactions.

    Cycloaddition to Triazole: The azido group undergoes cycloaddition with alkynes to form triazoles, which are stable and can be used for various applications.

Comparison with Similar Compounds

    2-azidopyridine: Similar structure but lacks the propyl group.

    2-[(1R)-1-azidoethyl]pyridine: Similar structure with an ethyl group instead of a propyl group.

    2-[(1R)-1-azidobutyl]pyridine: Similar structure with a butyl group instead of a propyl group.

Uniqueness: 2-[(1R)-1-azidopropyl]pyridine is unique due to the presence of the azidopropyl group, which imparts specific reactivity and properties. This makes it a versatile intermediate for various synthetic applications, particularly in the formation of triazoles and other nitrogen-containing heterocycles.

Properties

CAS No.

1909286-91-4

Molecular Formula

C8H10N4

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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